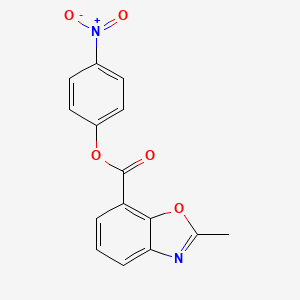![molecular formula C9H11ClN2O3S B6126768 2-chloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B6126768.png)
2-chloro-5-[(dimethylamino)sulfonyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-[(dimethylamino)sulfonyl]benzamide, also known as CDB-2914, is a synthetic compound that has been widely researched for its potential use in reproductive health. This compound belongs to the class of progesterone receptor modulators and has been studied for its contraceptive and therapeutic properties.
Mécanisme D'action
2-chloro-5-[(dimethylamino)sulfonyl]benzamide acts by binding to the progesterone receptor and modulating its activity. It can act as a partial agonist or antagonist depending on the tissue type, leading to a range of physiological effects. 2-chloro-5-[(dimethylamino)sulfonyl]benzamide has been shown to inhibit ovulation and disrupt implantation, making it a potential contraceptive agent.
Biochemical and Physiological Effects:
2-chloro-5-[(dimethylamino)sulfonyl]benzamide has been shown to have a range of biochemical and physiological effects. It can inhibit the production of progesterone, leading to a decrease in endometrial thickness and changes in cervical mucus. 2-chloro-5-[(dimethylamino)sulfonyl]benzamide has also been shown to have anti-inflammatory effects and can reduce the production of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-5-[(dimethylamino)sulfonyl]benzamide has several advantages for use in lab experiments. It has a high affinity for the progesterone receptor and can act as a partial agonist or antagonist, making it a versatile tool for studying reproductive health. However, there are also limitations to its use, including potential toxicity and the need for specialized equipment and expertise.
Orientations Futures
There are several potential future directions for research on 2-chloro-5-[(dimethylamino)sulfonyl]benzamide. One area of interest is its potential use as a therapeutic agent for conditions such as endometriosis and uterine fibroids. Another area of research is the development of new compounds based on the structure of 2-chloro-5-[(dimethylamino)sulfonyl]benzamide with improved pharmacological properties. Additionally, there is a need for further research on the safety and efficacy of 2-chloro-5-[(dimethylamino)sulfonyl]benzamide in human clinical trials.
Méthodes De Synthèse
The synthesis of 2-chloro-5-[(dimethylamino)sulfonyl]benzamide involves a multi-step process that includes the reaction of 2-chloro-5-nitrobenzoic acid with dimethylamine to form 2-chloro-5-nitrobenzamide. This compound is then reduced to 2-chloro-5-aminobenzamide and subsequently reacted with dimethyl sulfonate to produce 2-chloro-5-[(dimethylamino)sulfonyl]benzamide.
Applications De Recherche Scientifique
2-chloro-5-[(dimethylamino)sulfonyl]benzamide has been studied extensively for its potential use as a contraceptive and therapeutic agent. It has been shown to have high affinity for the progesterone receptor and can act as a partial agonist or antagonist depending on the tissue type. This makes it an attractive candidate for use in reproductive health.
Propriétés
IUPAC Name |
2-chloro-5-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3S/c1-12(2)16(14,15)6-3-4-8(10)7(5-6)9(11)13/h3-5H,1-2H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFPKXXSHXFURO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(3-fluorophenyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide](/img/structure/B6126687.png)
![1-({5-[(3,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine](/img/structure/B6126688.png)

![5-bromo-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B6126700.png)
![N-(2-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B6126718.png)
![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B6126731.png)
![4-({3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B6126735.png)
![methyl 2-({[(4-methylbenzyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6126745.png)

![3-(1,3-benzodioxol-5-yl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-phenylpropanamide](/img/structure/B6126758.png)
![ethyl 5-chloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-1-benzofuran-2-carboxylate](/img/structure/B6126760.png)
![N-(2-furylmethyl)-3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinecarboxamide](/img/structure/B6126763.png)
![methyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B6126765.png)
![1-(diethylamino)-3-{[3-(ethylamino)-2-hydroxypropyl]amino}-2-propanol trihydrochloride](/img/structure/B6126772.png)